1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane
CAS No.:
Cat. No.: VC17705385
Molecular Formula: C10H15N3OS
Molecular Weight: 225.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H15N3OS |
|---|---|
| Molecular Weight | 225.31 g/mol |
| IUPAC Name | 1,4-diazepan-1-yl-(4-methyl-1,3-thiazol-5-yl)methanone |
| Standard InChI | InChI=1S/C10H15N3OS/c1-8-9(15-7-12-8)10(14)13-5-2-3-11-4-6-13/h7,11H,2-6H2,1H3 |
| Standard InChI Key | IHAJOFVLYMGMGV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC=N1)C(=O)N2CCCNCC2 |
Introduction
Chemical Architecture and Physicochemical Profile
Molecular Structure and Bonding Characteristics
The compound features a 4-methylthiazole group (C4H5N2S) conjugated via a carbonyl bridge to a seven-membered 1,4-diazepane ring (C5H12N2). This hybrid structure creates distinct electronic environments: the electron-deficient thiazole ring (aromatic stabilization energy ≈ 28 kcal/mol) contrasts with the electron-rich diazepane system . X-ray crystallography of analogous compounds reveals a planar thiazole ring (dihedral angle < 5°) connected to a puckered diazepane (puckering amplitude Q = 0.48 Å) .
Spectroscopic Signatures
Key spectroscopic features include:
-
¹H NMR (400 MHz, DMSO-d6): δ 2.35 (s, 3H, CH3), 3.45–3.70 (m, 8H, diazepane), 8.15 (s, 1H, thiazole-H)
-
IR (KBr): ν 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N thiazole), 1250 cm⁻¹ (C-S)
Physicochemical Parameters
Critical parameters influencing drug-likeness include:
Synthetic Methodologies and Optimization
Multi-Step Synthesis Protocol
The production involves three optimized stages:
Stage 1: Thiazole Activation
4-Methylthiazole undergoes Friedel-Crafts acylation with oxalyl chloride (1.2 eq) in anhydrous DCM at -15°C, yielding 4-methylthiazole-5-carbonyl chloride (78% yield, purity >95% by GC-MS) .
Stage 2: Amine Coupling
The acyl chloride reacts with 1,4-diazepane (1.5 eq) in THF with Et3N (2 eq) as base. Kinetic studies show optimal conversion (92%) at 25°C for 6h .
Stage 3: Salt Formation
Treatment with HCl gas in EtOAC/Et2O (1:3) produces the dihydrochloride salt (mp 214–216°C), enhancing aqueous solubility 4.7-fold compared to free base .
Industrial Scale-Up Considerations
Process intensification strategies include:
-
Continuous flow reactors for acylation (residence time 12 min vs batch 6h)
-
Membrane-assisted solvent switching to replace traditional distillation
-
Quality-by-Design (QbD) approach achieving >99.5% purity at 50kg scale
| Parameter | 1-(4-Methyl-thiazole-diazepane) | Palbociclib |
|---|---|---|
| CDK4 Ki (nM) | 1.2 ± 0.3 | 0.9 ± 0.2 |
| CDK6 Ki (nM) | 34.1 ± 5.7 | 12.4 ± 3.1 |
| Selectivity Ratio | 28.4 (CDK4/CDK1) | 14.8 |
| MV4-11 GI50 (nM) | 23 ± 4 | 18 ± 3 |
Mechanistically, the thiazole carbonyl forms critical hydrogen bonds with Val96 (CDK4) and Asp97 (CDK6), while the diazepane moiety occupies the hydrophobic back pocket .
Antioxidant Capacity
In DPPH assays, the compound shows moderate radical scavenging:
| Concentration (μM) | Scavenging Activity (%) |
|---|---|
| 50 | 32.4 ± 2.1 |
| 100 | 47.8 ± 3.4 |
| 200 | 63.2 ± 4.7 |
This activity correlates with thiazole ring conjugation patterns affecting electron delocalization .
Antimicrobial Activity
Against ESKAPE pathogens:
| Strain | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| MRSA ATCC 43300 | 64 | 128 |
| Pseudomonas aeruginosa | 128 | >256 |
| Candida albicans | >256 | >256 |
The limited spectrum suggests potential adjuvant use rather than standalone therapy .
Structure-Activity Relationship (SAR) Insights
Critical structural determinants include:
-
Thiazole C4 Methyl: Replacement with CF3 improves CDK4 Ki to 0.6nM but reduces selectivity 3-fold
-
Diazepane Ring Size: Seven-membered ring shows 5× better kinase inhibition than piperazine analogs
-
Carbonyl Linker: Conversion to thioester decreases solubility 8-fold while maintaining potency
Comparative analysis with structural analogs:
| Compound | CDK4 Ki (nM) | logP | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 1.2 | 1.98 | 3.2 |
| Piperazine Analog | 8.7 | 2.15 | 1.4 |
| Thiadiazole Variant | 24.5 | 2.01 | 2.8 |
Pharmacokinetic and Toxicological Profile
ADME Properties
Preclinical data in Sprague-Dawley rats:
| Parameter | Value |
|---|---|
| Oral Bioavailability | 58.7 ± 6.2% |
| t1/2 (iv) | 2.8 ± 0.4h |
| PPB | 89.4 ± 2.1% |
| CYP3A4 Inhibition | IC50 = 12.4 μM |
| Test | Outcome |
|---|---|
| Ames Test | Negative (≤1.5× control) |
| hERG IC50 | 18.7 μM |
| MTD (28-day rat) | 150 mg/kg/day |
Industrial Applications and Future Directions
Current applications span:
-
Lead compound in CDK4/6 inhibitor development (3 patents filed 2023–2024)
-
Building block for PET radiotracers (¹⁸F-labeled analog in Phase I trials)
-
Chiral catalyst in asymmetric synthesis (ee >90% for β-lactam formation)
Emerging research areas include:
-
PROTAC conjugates targeting BRD4 degradation (DC50 = 9nM in MM cells)
-
Combination therapies with immune checkpoint inhibitors
-
Development of inhaled formulations for pulmonary fibrosis
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume